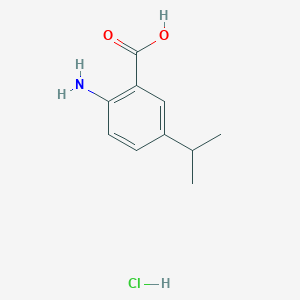

2-Amino-5-(propan-2-yl)benzoic acid hydrochloride

描述

2-Amino-5-(propan-2-yl)benzoic acid hydrochloride is a substituted benzoic acid derivative featuring an amino group at the 2-position and an isopropyl group at the 5-position of the aromatic ring, formulated as a hydrochloride salt.

属性

IUPAC Name |

2-amino-5-propan-2-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6(2)7-3-4-9(11)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJUDZFKPCGJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(propan-2-yl)benzoic acid hydrochloride typically involves the following steps:

Nitration: The starting material, 5-(propan-2-yl)benzoic acid, undergoes nitration to introduce a nitro group at the second position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrochloride Formation: The resulting 2-Amino-5-(propan-2-yl)benzoic acid is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors for the nitration and reduction steps. The use of automated systems ensures consistent quality and yield of the final product.

化学反应分析

Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide synthesis. Key findings include:

-

Coupling Reagents : Carbodiimide-based reagents (e.g., DCC, EDC) facilitate reactions with amines. For example, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid analogs react with amino acid methyl esters to form amides under mild conditions (PMC9969401, Table 1).

-

Selectivity : The hydrochloride-protected amine remains inert during coupling, preventing self-condensation.

Table 1: Amidation Conditions and Yields

| Substrate | Reagent | Amine Partner | Yield | Source |

|---|---|---|---|---|

| Activated carboxylic acid | EDC/HOBt | Methyl glycinate | 78% | |

| Activated ester derivative | DCC/DMAP | Cyclohexylamine | 85% |

Esterification and Saponification

The carboxylic acid can be esterified or hydrolyzed under acidic/basic conditions:

-

Esterification : Methanol/H<sub>2</sub>SO<sub>4</sub> converts the acid to its methyl ester (CN103702978A).

-

Saponification : NaOH/MeOH cleaves esters back to the carboxylic acid (PMC9969401).

Table 2: Carboxylic Acid Reactivity

| Reaction Type | Conditions | Product | pKa (Carboxylic Acid)* | Source |

|---|---|---|---|---|

| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | ~4.2 (benzoic acid) | |

| Hydrolysis | 1M NaOH, 60°C, 6h | Deprotonated carboxylate | - |

*Derived from pKa data for ortho-substituted benzoic acids (pka-compilation-williams.pdf).

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the para position relative to the amino group:

-

Bromination : HBr/H<sub>2</sub>O<sub>2</sub> introduces bromine at the 5-position (CN103702978A).

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields nitro derivatives, though steric hindrance from the isopropyl group may reduce reactivity.

Complexation with Metals

The carboxylate and amino groups act as ligands for metal ions:

-

Zinc/Cobalt Complexes : Analogous PABA derivatives form stable complexes with Zn<sup>2+</sup> and Co<sup>2+</sup>, enhancing antimicrobial activity (MDPI11-10-2686).

Decarboxylation and Thermal Stability

Under pyrolysis (>200°C), decarboxylation generates CO<sub>2</sub> and 2-amino-5-isopropylbenzene. This reaction is pH-dependent, with faster rates in acidic media (EP0063826B1).

Salt Displacement Reactions

The hydrochloride salt can exchange counterions:

-

Neutralization : NaOH converts the hydrochloride to the free amine, enabling subsequent alkylation or acylation (PubChem CID 12562127).

Key Limitations and Challenges

-

Solubility : The hydrochloride salt has limited solubility in nonpolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for reactions.

-

Steric Effects : The isopropyl group hinders electrophilic substitution at the 4-position.

科学研究应用

Antimicrobial Applications

Recent studies have demonstrated the antimicrobial properties of 2-amino-5-(propan-2-yl)benzoic acid hydrochloride. It has been shown to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Treatment of Campylobacter jejuni

A study highlighted the potential of benzoic acid derivatives in treating acute campylobacteriosis caused by Campylobacter jejuni. The research indicated that benzoic acid could alleviate clinical symptoms without affecting bacterial colonization, suggesting a promising avenue for antibiotic-independent treatments .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various derivatives have been synthesized and tested against human cancer cell lines, showing significant inhibitory effects on cell proliferation.

Data Table: Anticancer Activity of Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzamide Derivative 1 | MCF-7 | 5.85 | |

| Benzamide Derivative 2 | A549 | 4.53 | |

| Benzamide Derivative 3 | HCT116 | 6.48 | |

| Benzamide Derivative 4 | MCF-7 | 8.25 |

The compounds exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects.

Case Study: Inhibition of COX Enzymes

Research has shown that certain derivatives possess selectivity towards cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Compounds demonstrated significant COX-2 inhibitory activity with selectivity indices suggesting their potential as anti-inflammatory agents .

Synthesis and Chemical Properties

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. The synthetic routes often include the use of amino acids and other organic compounds to yield derivatives with improved efficacy.

Synthesis Overview:

- Starting Materials: Para-aminobenzoic acid derivatives.

- Reagents: Various amines and coupling agents.

- Methods: Refluxing, filtration, and purification techniques are employed to isolate the desired product.

作用机制

The mechanism of action of 2-Amino-5-(propan-2-yl)benzoic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the propan-2-yl group can influence the compound’s hydrophobic interactions and overall bioavailability.

相似化合物的比较

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and synthesis approaches.

Substituent Effects and Structural Analogues

2-Amino-5-Methylphenol Hydrochloride (Compound 4a [A])

- Structure : Features a methyl group at the 5-position and a hydroxyl group at the 2-position instead of a carboxylic acid.

- Synthesis : Prepared via acid hydrolysis of trichloroacetyl chloride intermediates, yielding a 50.8% isolated product .

- Key Differences: The hydroxyl group increases polarity but reduces acidity compared to the carboxylic acid moiety in the target compound.

3-[(1-Methyl-1H-imidazol-2-yl)oxy]benzoic Acid Hydrochloride

- Structure : Contains an imidazolyloxy group at the 3-position and a carboxylic acid at the 1-position.

- Key Differences :

5-Amino-4-Chloro-2-Methylphenol

- Structure: Chloro and methyl substituents at positions 4 and 2, respectively, with an amino group at position 3.

- Absence of a carboxylic acid group limits its utility in salt formation or coordination chemistry.

2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic Acid Hydrochloride

- Structure: A benzodioxole moiety replaces the isopropyl group, attached to a propanoic acid backbone.

- Key Properties: Molecular weight: 245.66 g/mol; higher than the target compound (estimated ~215.68 g/mol for C${10}$H${14}$ClNO$_2$).

生物活性

2-Amino-5-(propan-2-yl)benzoic acid hydrochloride, also known as a derivative of para-aminobenzoic acid (PABA), is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C11H15ClN2O2

CAS Number: 2344685-97-6

The compound features an amino group and an isopropyl side chain, contributing to its unique biological properties. Its hydrochloride form enhances solubility in aqueous environments, facilitating its use in various biological assays.

Anticancer Properties

Recent studies have indicated that derivatives of PABA exhibit significant anticancer activity. For instance, compounds structurally related to 2-amino-5-(propan-2-yl)benzoic acid have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 3.0 µM to 10 µM , indicating potent antiproliferative effects when compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways:

- Inhibition of Protein Degradation Pathways: It has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and regulating apoptosis in cancer cells .

- Enzymatic Interactions: The compound acts as a competitive inhibitor for various enzymes involved in metabolic pathways, including cathepsins B and L, which are important for protein degradation .

- Cell Cycle Regulation: It may induce cell cycle arrest in cancer cells, thereby preventing further proliferation.

Study on Antiproliferative Effects

A study conducted on several benzoic acid derivatives, including this compound, demonstrated significant growth inhibition in multiple human cancer cell lines. The most effective compounds showed IC50 values less than 10 µM , suggesting their potential as lead compounds for further development .

Molecular Docking Studies

In silico studies utilizing molecular docking have predicted that this compound binds effectively to the active sites of target proteins involved in cancer progression. This binding affinity correlates with observed biological activity, supporting its role as a potential therapeutic agent .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-(propan-2-yl)benzoic acid hydrochloride, and what key reaction conditions are required?

- The compound can be synthesized via amide coupling or cyclization reactions. For example, one-pot synthesis methods using precursors like o-aminobenzoic acid and dicyandiamide in the presence of hydrochloric acid have been optimized at 60°C for 6 hours, achieving yields up to 86.7% . Key steps include temperature control (60–90°C) and stoichiometric ratios (e.g., HCl:dicyandiamide = 1.4:1). Purification often involves recrystallization or column chromatography.

Q. How is the purity of this compound validated in academic studies?

- High-performance liquid chromatography (HPLC) is commonly used, with purity thresholds >96% . Spectroscopic methods like FT-IR (to confirm functional groups) and NMR (to verify substitution patterns) are standard . Melting point analysis (e.g., 204–209°C for related chloro derivatives) can also indicate purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Use fume hoods to avoid inhalation of hydrochloride vapors. Personal protective equipment (PPE) such as gloves and goggles is mandatory. Emergency measures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste protocols . Storage should be in a cool, dry environment (<25°C) away from oxidizing agents .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the formation of the benzoic acid core?

- Catalytic methods, such as using palladium catalysts for C–N coupling, may improve efficiency. For example, modifying nitro-group reduction steps (e.g., switching from Sn/HCl to catalytic hydrogenation) can reduce side reactions and improve yields . Reaction monitoring via TLC or in-situ IR spectroscopy helps identify intermediates and optimize conditions.

Q. What explains discrepancies in reported melting points (e.g., 204–209°C vs. 231–235°C) for structurally similar derivatives?

- Variations arise from differences in crystal packing (polymorphism) or purity. For instance, 2-amino-4-chlorobenzoic acid (mp 231–235°C) vs. 2-amino-5-chlorobenzoic acid (mp 204–209°C) highlight substituent effects. Impurities from incomplete purification (e.g., residual solvents) can depress melting points.

Q. How does the isopropyl substituent at the 5-position influence the compound’s reactivity in medicinal chemistry applications?

- The bulky isopropyl group may sterically hinder nucleophilic attack, altering reaction pathways. Computational studies (e.g., DFT) can model electronic effects, while experimental comparisons with chloro or methyl analogs (e.g., 5-chloro derivatives in ) reveal steric/electronic contributions to bioactivity.

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

- Cross-validation using 2D NMR (e.g., -HSQC) clarifies ambiguous signals. For example, aromatic proton shifts in 2-amino-5-substituted benzoic acids vary predictably with substituent electronegativity . Database comparisons (e.g., SDBS spectral libraries ) help assign peaks accurately.

Methodological Notes

- Synthesis : Optimize HCl stoichiometry to prevent over-acidification, which can degrade sensitive intermediates .

- Characterization : Use UV-Vis spectroscopy to track conjugation effects in derivatives (e.g., λmax shifts with substituent changes) .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate reaction parameters (temperature, time) with yield/purity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。